
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate is a useful research compound. Its molecular formula is C25H19BF4O2 and its molecular weight is 438.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry and Sensing Applications
Compounds similar to (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate have been explored for their utility in analytical chemistry, particularly as ionophores in selective sensors. For instance, pyran derivatives have been used in the design of beryllium-selective sensors. A study by Shamsipur et al. (2001) demonstrated the use of a pyran derivative in a PVC-based membrane electrode for the selective detection of beryllium ions, showcasing the potential of pyran structures in the development of selective ion sensors (Shamsipur et al., 2001).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate involves the condensation of 4-hydroxybenzaldehyde with acetophenone to form chalcone, which is then reacted with benzaldehyde and pyranone to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "acetophenone", "benzaldehyde", "pyranone", "tetrafluoroboric acid", "sodium tetrafluoroborate" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form chalcone.", "Step 2: Reaction of chalcone with benzaldehyde and pyranone in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product.", "Step 3: Quenching of the reaction mixture with tetrafluoroboric acid to form the tetrafluoroborate salt of the final product." ] } | |
CAS No. |
1572034-62-8 |
Molecular Formula |
C25H19BF4O2 |
Molecular Weight |
438.23 |
IUPAC Name |
4-[(E)-2-(2,6-diphenylpyrylium-4-yl)ethenyl]phenol;tetrafluoroborate |
InChI |
InChI=1S/C25H18O2.BF4/c26-23-15-13-19(14-16-23)11-12-20-17-24(21-7-3-1-4-8-21)27-25(18-20)22-9-5-2-6-10-22;2-1(3,4)5/h1-18H;/q;-1/p+1/b12-11+; |
InChI Key |
AAFJMHQAOUYRDE-CALJPSDSSA-O |
SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B2562746.png)
![2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide](/img/structure/B2562747.png)
![1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2562748.png)
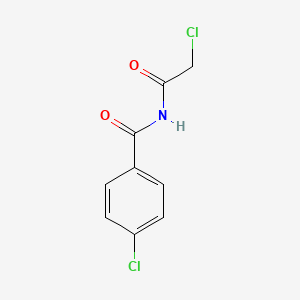

![5-Methyl-7-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2562755.png)
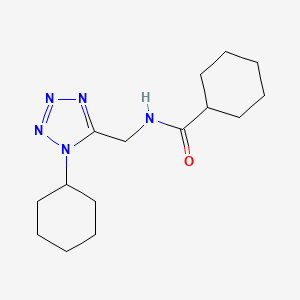
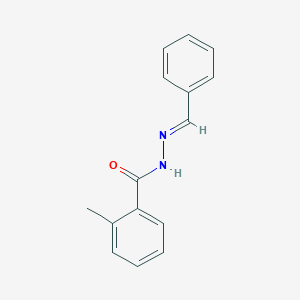
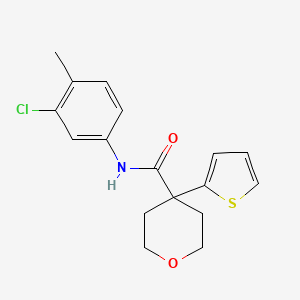
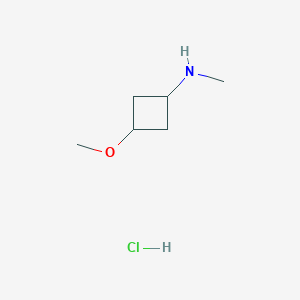
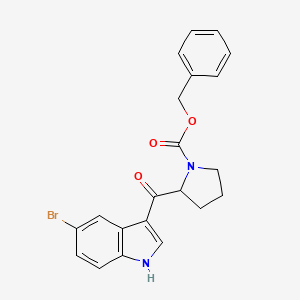
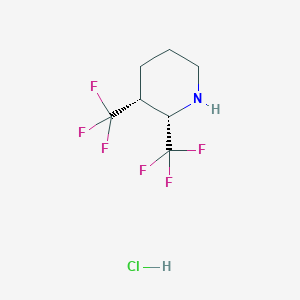
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2562767.png)
![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2562768.png)
